![molecular formula C10H16N2S B1286173 1-(Thiophen-2-ylmethyl)piperidin-4-amine CAS No. 82378-85-6](/img/structure/B1286173.png)
1-(Thiophen-2-ylmethyl)piperidin-4-amine
Overview
Description
1-(Thiophen-2-ylmethyl)piperidin-4-amine is a chemical compound with the molecular formula C10H16N2S and a molecular weight of 196.31 g/mol It is characterized by the presence of a thiophene ring attached to a piperidine ring via a methylene bridge
Preparation Methods
The synthesis of 1-(Thiophen-2-ylmethyl)piperidin-4-amine typically involves the reaction of thiophene-2-carbaldehyde with piperidine-4-amine under specific conditions. One common synthetic route includes the use of a reducing agent such as sodium borohydride to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Thiophen-2-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Significance
Piperidine derivatives, including 1-(Thiophen-2-ylmethyl)piperidin-4-amine, exhibit a wide range of biological activities. These include:
- Antidepressant Activity : Compounds with piperidine structures have been investigated for their effects on neurotransmitter systems, particularly in relation to dopamine and serotonin receptors.
- Anticancer Properties : Research has shown that certain piperidine derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which are crucial in treating various chronic diseases.
Antidepressant Activity
A study focusing on piperidine derivatives demonstrated that modifications to the piperidine ring can enhance binding affinity to serotonin receptors. For instance, the introduction of thiophenyl groups has been correlated with increased activity against depression-related models in animal studies. This suggests that this compound could be a promising candidate for further development as an antidepressant.
Anticancer Research
Research involving piperidine derivatives has indicated that they can inhibit tumor growth through various mechanisms, including the modulation of apoptotic pathways. A specific study highlighted how compounds similar to this compound showed significant cytotoxicity against several cancer cell lines. This opens avenues for exploring its use in chemotherapeutic formulations.
Anti-inflammatory Studies
The anti-inflammatory potential of piperidine derivatives has been well-documented. In vitro studies have shown that certain modifications to the piperidine structure can enhance its ability to inhibit pro-inflammatory cytokines. This suggests that this compound could be beneficial in developing new anti-inflammatory drugs.
Data Table: Summary of Applications
Application Area | Details |
---|---|
Antidepressant | Potential enhancement of serotonin receptor binding leading to improved mood regulation. |
Anticancer | Induction of apoptosis in cancer cells; significant cytotoxicity against various cell lines. |
Anti-inflammatory | Inhibition of pro-inflammatory cytokines; potential use in chronic inflammatory conditions. |
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Thiophen-2-ylmethyl)piperidin-4-amine can be compared with other similar compounds, such as:
1-(Thiophen-3-ylmethyl)piperidin-4-amine: Similar structure but with the thiophene ring attached at a different position.
1-(Furan-2-ylmethyl)piperidin-4-amine: Similar structure but with a furan ring instead of a thiophene ring.
1-(Pyridin-2-ylmethyl)piperidin-4-amine: Similar structure but with a pyridine ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(Thiophen-2-ylmethyl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound consists of a piperidine ring substituted with a thiophene moiety. This structural arrangement is believed to enhance its interaction with biological targets, particularly in the context of receptor binding and enzyme inhibition.
The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound modulates their activity, leading to diverse biological outcomes. Specific interactions include:
- Receptor Binding : The compound has been investigated as a ligand for various receptors, suggesting potential roles in neurological and psychiatric disorders.
- Enzyme Inhibition : It has shown promise as an inhibitor of deubiquitinases, particularly the USP1/UAF1 complex, which is involved in DNA damage response mechanisms .
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (μM) | Reference |
---|---|---|
FaDu (hypopharyngeal) | 7.9 | |
HepG2 (liver cancer) | <25 | |
MCF-7 (breast cancer) | <25 |
The compound demonstrated better cytotoxicity compared to standard chemotherapeutic agents like bleomycin, indicating its potential as a lead compound in cancer therapy .
2. Neurological Disorders
The compound's ability to modulate neurotransmitter systems suggests its exploration in treating neurological disorders. Its interaction with specific receptors may provide therapeutic benefits in conditions such as depression or anxiety.
3. Antiviral Activity
Research has also indicated that derivatives of this compound exhibit antiviral properties. For example, modifications led to compounds that inhibited viral entry in cellular assays .
Case Studies
Several studies have focused on the structure-activity relationship (SAR) of this compound:
- USP1/UAF1 Inhibition : A study demonstrated that the compound inhibited the USP1/UAF1 complex with an IC50 of 7.9 μM, showcasing selectivity against a panel of deubiquitinases . This inhibition is significant for cancer therapies targeting DNA repair mechanisms.
- Cytotoxicity Assays : In vitro assays revealed that modifications to the thiophene moiety could enhance cytotoxicity against cancer cells, suggesting that structural optimization could lead to more effective anticancer agents .
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c11-9-3-5-12(6-4-9)8-10-2-1-7-13-10/h1-2,7,9H,3-6,8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQVCDIEQDMPOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82378-85-6 | |
Record name | 1-(thiophen-2-ylmethyl)piperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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